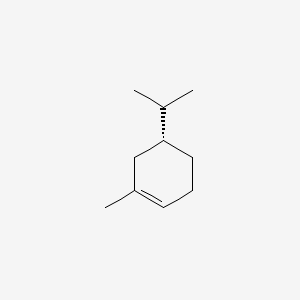
5-Isopropyl-1-methyl-1-cyclohexene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Isopropyl-1-methyl-1-cyclohexene is a chiral monoterpene hydrocarbon that is a derivative of menthol. It is known for its distinctive minty aroma and is commonly found in essential oils, particularly peppermint oil. This compound is of significant interest due to its applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-1-methyl-1-cyclohexene typically involves the hydrogenation of pulegone or the dehydration of menthol. The hydrogenation of pulegone is carried out using a palladium catalyst under hydrogen gas at elevated temperatures and pressures. The dehydration of menthol, on the other hand, involves the use of acidic catalysts such as sulfuric acid or phosphoric acid at high temperatures to remove water and form the desired compound.
Industrial Production Methods
Industrial production of this compound often employs the hydrogenation of pulegone due to its efficiency and scalability. The process involves the use of large-scale hydrogenation reactors equipped with palladium catalysts. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
5-Isopropyl-1-methyl-1-cyclohexene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of menthone or menthol.
Reduction: Reduction reactions can convert this compound to more saturated hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the compound, forming halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine gas in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Menthone, menthol.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated menthene derivatives.
科学的研究の応用
5-Isopropyl-1-methyl-1-cyclohexene has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds and as a chiral building block in asymmetric synthesis.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its analgesic and anti-inflammatory effects, particularly in topical formulations.
Industry: Utilized in the flavor and fragrance industry due to its minty aroma, and in the production of menthol and other derivatives.
作用機序
The mechanism of action of 5-Isopropyl-1-methyl-1-cyclohexene involves its interaction with various molecular targets and pathways:
Molecular Targets: It primarily targets the transient receptor potential (TRP) channels, particularly TRPM8, which is responsible for the cooling sensation associated with menthol.
Pathways Involved: Activation of TRPM8 channels leads to the influx of calcium ions, resulting in the sensation of cold. This mechanism is also linked to its analgesic and anti-inflammatory effects.
類似化合物との比較
5-Isopropyl-1-methyl-1-cyclohexene can be compared with other similar compounds such as:
Menthol: Both compounds share a similar minty aroma, but this compound is less polar and has different chemical reactivity.
Menthone: A ketone derivative of menthol, menthone has a different functional group and reactivity compared to this compound.
Pulegone: A precursor in the synthesis of this compound, pulegone has a different structure and is more prone to oxidation.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and interactions with molecular targets make it a valuable subject of study in scientific research and industrial applications.
特性
CAS番号 |
13837-70-2 |
|---|---|
分子式 |
C10H18 |
分子量 |
138.254 |
IUPAC名 |
(5R)-1-methyl-5-propan-2-ylcyclohexene |
InChI |
InChI=1S/C10H18/c1-8(2)10-6-4-5-9(3)7-10/h5,8,10H,4,6-7H2,1-3H3/t10-/m1/s1 |
InChIキー |
XLXFKTBBODPBMN-SNVBAGLBSA-N |
SMILES |
CC1=CCCC(C1)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















